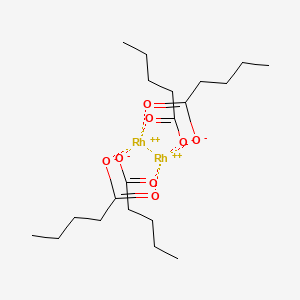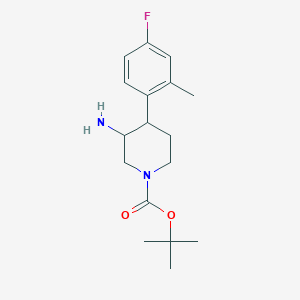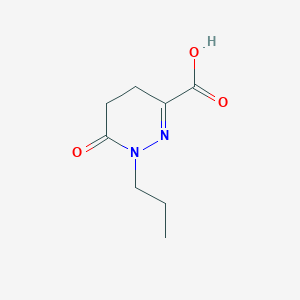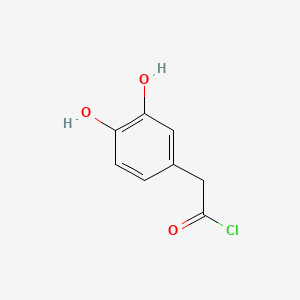
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the methanesulfinyl group adds to its unique chemical properties, making it a valuable subject for research and industrial applications.
準備方法
The synthesis of 1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.
Introduction of the Methanesulfinyl Group: This step involves the reaction of the triazole intermediate with a suitable sulfinylating agent under controlled conditions to introduce the methanesulfinyl group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
化学反応の分析
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group to a sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The methanesulfinyl group can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(2-Methanesulfinylethyl)piperazine: This compound also features a methanesulfinyl group but has a piperazine ring instead of a triazole ring.
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine: This compound has a sulfonyl group instead of a sulfinyl group, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the triazole ring and the methanesulfinyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
特性
分子式 |
C5H10N4OS |
|---|---|
分子量 |
174.23 g/mol |
IUPAC名 |
1-(2-methylsulfinylethyl)triazol-4-amine |
InChI |
InChI=1S/C5H10N4OS/c1-11(10)3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 |
InChIキー |
PBROSGUJINCBCA-UHFFFAOYSA-N |
正規SMILES |
CS(=O)CCN1C=C(N=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


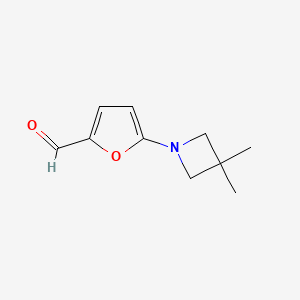
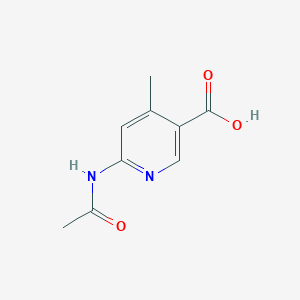
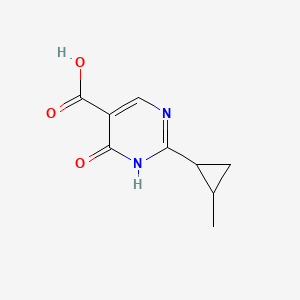
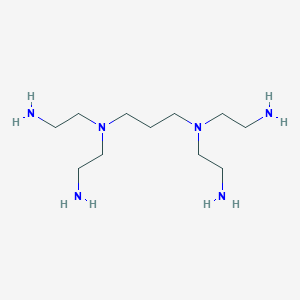
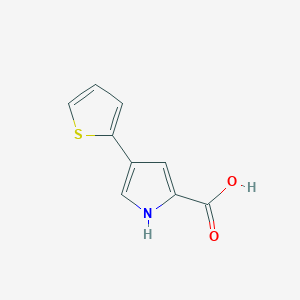
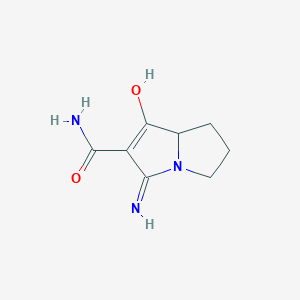
![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)
